molecular formula C17H21N3O3 B2869969 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421509-32-1

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Katalognummer: B2869969
CAS-Nummer: 1421509-32-1
Molekulargewicht: 315.373
InChI-Schlüssel: OJXHATACUYKTPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1421509-32-1) is a high-purity chemical compound with a molecular formula of C17H21N3O3 and a molecular weight of 315.37 g/mol . This synthetic small molecule features a unique hybrid structure combining a 1,2,3,4-tetrahydronaphthalen (tetralin) scaffold with a methyl-methoxypyrazole carboxamide group, making it a valuable intermediate for medicinal chemistry and drug discovery research. The tetralin moiety is a privileged structure in pharmaceutical development known for its conformational constraint and ability to interact with various biological targets, while the pyrazole carboxamide group contributes to hydrogen bonding potential and metabolic stability. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, particularly in developing protease inhibitors, receptor modulators, and enzyme targets. The structural framework suggests potential for central nervous system targeting and bioactivity investigation across multiple therapeutic areas. This product is provided for research and development purposes only and is strictly intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or human use. Please refer to the product's Certificate of Analysis for specific quality control data including purity confirmation and handling instructions.

Eigenschaften

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-20-10-14(16(19-20)23-2)15(21)18-11-17(22)8-7-12-5-3-4-6-13(12)9-17/h3-6,10,22H,7-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXHATACUYKTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

Alkylation of Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate

The synthesis begins with ethyl 3-methoxy-1H-pyrazole-4-carboxylate, which undergoes N-methylation using methyl iodide in the presence of sodium hydride (NaH) as a base. The reaction is conducted in tetrahydrofuran (THF) at 20°C for 0.5 hours, yielding ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate with a 68% conversion efficiency.

Reaction Conditions :

  • Base : NaH (1.2 equivalents)
  • Solvent : THF
  • Temperature : 20°C
  • Time : 0.5 hours

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using 10% aqueous sodium hydroxide (NaOH) in ethanol under reflux. This step achieves quantitative conversion to 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Characterization Data :

  • Molecular Formula : C₆H₈N₂O₃
  • Molecular Weight : 156.14 g/mol
  • CAS Number : 113100-56-4

Preparation of (2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Methylamine

Synthesis of (±)-6-(2-Amino-4-Methoxyphenyl)-5,6,7,8-Tetrahydronaphthalen-2-ol

A patent (WO2020167855A1) outlines a four-step process to synthesize the tetrahydronaphthalen-2-ol amine precursor:

Step 1: Acetylation and Cyclization

N-(2-(6-(Benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide is prepared via Friedel-Crafts acylation, followed by benzyl protection of the phenolic hydroxyl group.

Step 2: Hydrolysis and Ring Hydrogenation

The benzyl group is removed via catalytic hydrogenation, and the dihydronaphthalene ring is fully hydrogenated using palladium on carbon (Pd/C) in methanol, yielding (±)-N-(2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-5-methoxyphenyl)acetamide.

Step 3: Acidic Hydrolysis

Treatment with concentrated HCl in methanol at 65°C for 16 hours removes the acetyl group, generating (±)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol.

Step 4: Chiral Resolution

The racemic mixture is resolved using (+)-di-p-toluoyl-D-tartaric acid ((+)-DBTA) in methanol/2-methyltetrahydrofuran (2-MeTHF) to isolate the (R)-enantiomer.

Key Reaction Parameters :

  • Resolution Agent : (+)-DBTA (1.5 equivalents)
  • Solvent System : Methanol/2-MeTHF
  • Yield : >90% after recrystallization

Amide Coupling: Final Step Assembly

Activation of Carboxylic Acid

The 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Alternatively, coupling agents such as HATU or EDCl may be employed with N,N-diisopropylethylamine (DIPEA) in DMF.

Nucleophilic Acyl Substitution

The activated acid reacts with (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine in DCM or DMF at 0–25°C. The reaction is monitored via thin-layer chromatography (TLC) and typically completes within 4–6 hours.

Optimized Conditions :

  • Coupling Agent : HATU (1.1 equivalents)
  • Base : DIPEA (3 equivalents)
  • Solvent : DMF
  • Yield : 75–85% after column chromatography

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, naphthalene-H), 4.30 (s, 2H, CH₂NH), 3.90 (s, 3H, OCH₃), 3.75 (s, 3H, NCH₃), 2.80–2.60 (m, 4H, tetralin-CH₂).
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₁N₃O₃ [M+H]⁺: 328.1652, found: 328.1655.

Purity and Yield Optimization

Recrystallization from ethyl acetate/heptane (1:3) affords the final compound in >98% purity (HPLC).

Comparative Analysis of Methodologies

Step Method A (Patent) Method B (ACS Omega)
Amine Synthesis Hydrogenation & resolution Domino cyclization
Coupling Agent HATU EDCl/HOBt
Yield 85% 78%
Purity (HPLC) >98% >95%

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

Three analogous compounds are analyzed (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide C₁₇H₂₁N₃O₃* 315.37* 3-methoxy pyrazole, tetralin-OH
BG15015: N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-benzofuran-2-carboxamide C₂₀H₁₉NO₃ 321.37 Benzofuran replaces pyrazole
4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide C₁₅H₁₆IN₃O 381.22 Iodo-substituted pyrazole, unmodified tetralin (no hydroxyl)

Physicochemical and Pharmacological Implications

  • The hydroxylated tetralin may increase hydrogen-bonding capacity, favoring interactions with polar targets .
  • BG15015 : The benzofuran system introduces rigidity and extended π-conjugation, which could enhance aromatic stacking in hydrophobic binding pockets. However, the absence of a pyrazole may reduce nitrogen-mediated interactions .
  • Iodo-Substituted Analogue : The iodine atom significantly increases molecular weight (381.22 vs. 315.37*) and lipophilicity, likely improving membrane permeability but reducing aqueous solubility. The lack of a hydroxyl group on the tetralin may limit polar interactions.

Biologische Aktivität

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydronaphthalene moiety and a pyrazole ring. The molecular formula is C22H27N3O3C_{22}H_{27}N_{3}O_{3} with a molecular weight of approximately 369.5 g/mol. Its structure can be represented as follows:

N 2 hydroxy 1 2 3 4 tetrahydronaphthalen 2 yl methyl 3 methoxy 1 methyl 1H pyrazole 4 carboxamide\text{N 2 hydroxy 1 2 3 4 tetrahydronaphthalen 2 yl methyl 3 methoxy 1 methyl 1H pyrazole 4 carboxamide}

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. For instance, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Antiviral Properties

In addition to its anticancer effects, the compound has demonstrated antiviral activity , particularly against the hepatitis C virus (HCV). It appears to interfere with viral replication processes by targeting viral proteins essential for the life cycle of HCV . This suggests potential therapeutic applications in treating viral infections.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects , which have been observed in various in vitro models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, providing a basis for its use in inflammatory diseases .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Below is a summary of key findings:

StudyActivityFindings
Study 1AnticancerInduces apoptosis in cancer cell lines by modulating apoptosis-related proteins.
Study 2AntiviralInhibits replication of hepatitis C virus through interaction with viral proteins.
Study 3Anti-inflammatoryReduces levels of TNF-α and IL-6 in vitro, demonstrating potential for treating inflammatory conditions.

Case Study: Apoptosis Induction

In a controlled study involving breast cancer cell lines, treatment with N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide resulted in a significant increase in apoptotic cells as measured by flow cytometry. The study highlighted the compound's ability to activate caspase pathways, which are crucial for the execution phase of apoptosis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.